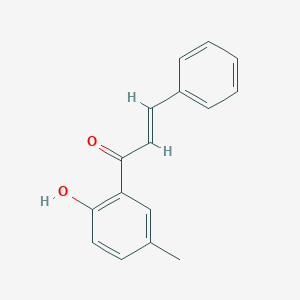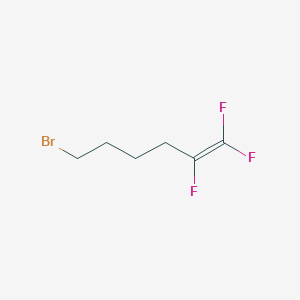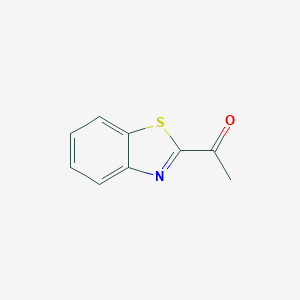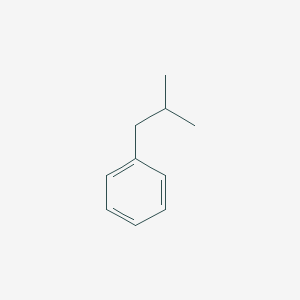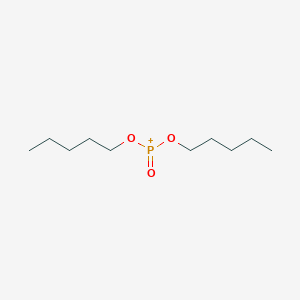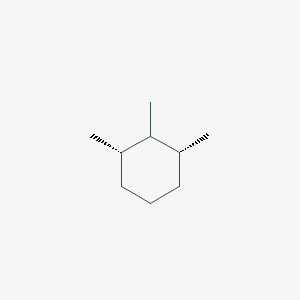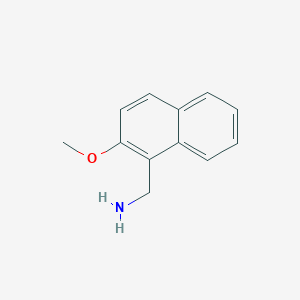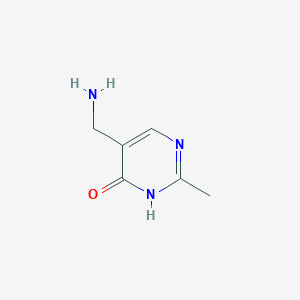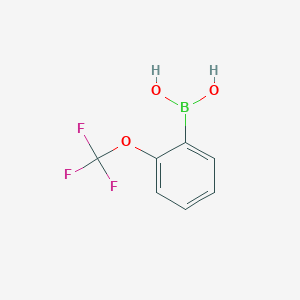
2-(Trifluoromethoxy)phenylboronic acid
Overview
Description
2-(Trifluoromethoxy)phenylboronic Acid is a reagent that is used for the preparation of ERβ receptor that is selective towards 4-hydroxybiphenyls .
Synthesis Analysis
The synthesis of 2-(Trifluoromethoxy)phenylboronic acid involves Suzuki–Miyaura cross-coupling reactions . The methods to prepare each reagent are outlined, followed by example applications in SM coupling .Molecular Structure Analysis
The molecular structure of 2-(Trifluoromethoxy)phenylboronic acid is characterized by 1H, 13C, 11B, and 19F NMR spectroscopy . The molecular and crystal structures of ortho and para isomers were determined by the single crystal XRD method .Chemical Reactions Analysis
2-(Trifluoromethoxy)phenylboronic Acid is a reactant for the preparation of imidazo[1,5-a]pyrido[3,2-e]pyrazines and imidazo[1,5-a]quinoxalines as orally active phosphodiesterase 10A inhibitors . It is also used in Suzuki-Miyaura cross-coupling reactions .Scientific Research Applications
Suzuki-Miyaura Cross-Coupling Reactions
- Application Summary : The Suzuki-Miyaura cross-coupling reaction is a type of chemical reaction where a carbon-carbon bond is formed between two organic compounds. “2-(Trifluoromethoxy)phenylboronic acid” is used as a reagent in this reaction .
- Methods of Application : The reaction involves the use of a palladium catalyst and a base. The boronic acid acts as a nucleophile, transferring a group to the palladium catalyst .
- Results or Outcomes : The outcome of the reaction is the formation of a new carbon-carbon bond, which is a key step in the synthesis of many organic compounds .
Preparation of Imidazo[1,5-a]pyrido[3,2-e]pyrazines
- Application Summary : “2-(Trifluoromethoxy)phenylboronic acid” is used in the preparation of imidazo[1,5-a]pyrido[3,2-e]pyrazines, which are orally active phosphodiesterase 10A inhibitors .
- Results or Outcomes : The outcome is the synthesis of imidazo[1,5-a]pyrido[3,2-e]pyrazines, which have potential applications in the treatment of various diseases .
Preparation of Imidazo[1,5-a]quinoxalines
- Application Summary : “2-(Trifluoromethoxy)phenylboronic acid” is also used in the preparation of imidazo[1,5-a]quinoxalines .
- Results or Outcomes : The outcome is the synthesis of imidazo[1,5-a]quinoxalines .
Preparation of 3-(5-arylbenzimidazol-2-yl)-1-oxa-2-azaspiro[4.5]decenes
- Application Summary : “2-(Trifluoromethoxy)phenylboronic acid” is used in the preparation of 3-(5-arylbenzimidazol-2-yl)-1-oxa-2-azaspiro[4.5]decenes .
- Results or Outcomes : The outcome is the synthesis of 3-(5-arylbenzimidazol-2-yl)-1-oxa-2-azaspiro[4.5]decenes .
Preparation of Nitro-phenoxybenzoic Acid Derivatives
- Application Summary : “2-(Trifluoromethoxy)phenylboronic acid” is used in the preparation of nitro-phenoxybenzoic acid derivatives .
- Results or Outcomes : The outcome is the synthesis of nitro-phenoxybenzoic acid derivatives .
Preparation of PA-824 Analogs
- Application Summary : “2-(Trifluoromethoxy)phenylboronic acid” is used in the preparation of PA-824 analogs .
- Results or Outcomes : The outcome is the synthesis of PA-824 analogs .
Synthesis of Biologically Active Compounds
- Application Summary : “2-(Trifluoromethoxy)phenylboronic acid” is used as a precursor in the synthesis of biologically active compounds .
- Results or Outcomes : The outcome is the synthesis of biologically active compounds, including multisubstituted purines for use as P2X7 antagonists in the treatment of pain, heteroaryl substituted tetrahydropyrroloijquinolinone derivatives as aldosterone synthase inhibitors, and fluorohydroquinolineethanol as a CETP inhibitor .
Antibacterial Activity
- Application Summary : “2-(Trifluoromethoxy)phenylboronic acid” has been studied for its antibacterial activity .
- Results or Outcomes : The outcome is the synthesis of compounds with potential antibacterial activity. Docking studies showed possible interactions of the investigated compounds with LeuRS of Escherichia coli. The antibacterial potency of studied boronic acids in vitro were evaluated against Escherichia coli and Bacillus cereus .
Synthesis of PA-824 Analogs
Safety And Hazards
properties
IUPAC Name |
[2-(trifluoromethoxy)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BF3O3/c9-7(10,11)14-6-4-2-1-3-5(6)8(12)13/h1-4,12-13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIJCNTOYZPKURP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1OC(F)(F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BF3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60380411 | |
| Record name | 2-(Trifluoromethoxy)phenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60380411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Trifluoromethoxy)phenylboronic acid | |
CAS RN |
175676-65-0 | |
| Record name | 2-(Trifluoromethoxy)phenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60380411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(Trifluoromethoxy)phenylboronic Acid (contains varying amounts of Anhydride) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details













Synthesis routes and methods IV
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

